molecular formula C13H14N4OS B12884783 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828920-95-2

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B12884783
CAS No.: 828920-95-2
M. Wt: 274.34 g/mol
InChI Key: QVERPHXRMCCYIF-UHFFFAOYSA-N
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Description

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that features a pyrrolidine ring, a thiazole ring, and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and isonicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The pyrrolidine group can be introduced through nucleophilic substitution reactions, while the isonicotinamide moiety is often added via amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound. The isonicotinamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the combination of the pyrrolidine, thiazole, and isonicotinamide moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities .

Properties

CAS No.

828920-95-2

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H14N4OS/c18-12(10-3-5-14-6-4-10)16-13-15-9-11(19-13)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18)

InChI Key

QVERPHXRMCCYIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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